2-Chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C₇H₃ClF₂O₂ and a CAS number of 110877-64-0. It is characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzoic acid structure. This compound appears as a white crystalline solid and is known for its role as an important intermediate in the synthesis of various medicinal compounds and pesticides. Its structure can be represented as follows:
textF \ C / \ Cl - C C - COOH \ / C / F
The compound exhibits harmful properties, being classified as harmful if swallowed or in contact with skin, indicating acute toxicity risks .
-Chloro-4,5-difluorobenzoic acid has been investigated for its potential use in developing new pharmaceutical agents. Studies have shown it possesses various properties that could be beneficial in drug development, including:
-Chloro-4,5-difluorobenzoic acid can be used as a building block in organic synthesis due to its unique functional group arrangement. This allows researchers to introduce the chloro and difluoro groups into various organic molecules, potentially leading to the development of new materials with diverse properties.
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 2-chloro-4,5-difluorobenzoic acid exhibits biological activity that may contribute to its utility in medicinal chemistry. It has been studied for its potential effects on various biological systems, although specific mechanisms of action are not extensively documented. Its derivatives may show antimicrobial or herbicidal properties, making it relevant in both pharmaceutical and agricultural contexts .
The synthesis of 2-chloro-4,5-difluorobenzoic acid typically involves several steps:
Alternative synthetic routes may also exist but generally follow similar principles involving halogenation and functional group transformations .
2-Chloro-4,5-difluorobenzoic acid finds applications in various fields:
Several compounds share structural similarities with 2-chloro-4,5-difluorobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-4-fluorobenzoic acid | Chlorine at position 3; one fluorine | Less toxic; used in different pesticide formulations |
2-Fluoro-4-chlorobenzoic acid | Fluorine at position 2; chlorine at position 4 | Different reactivity profile; used in pharmaceuticals |
3,5-Difluorobenzoic acid | Two fluorines; no chlorine | Exhibits different biological activity; less versatile in synthesis |
The uniqueness of 2-chloro-4,5-difluorobenzoic acid lies in its specific halogen placement and dual fluorination, which influence both its chemical reactivity and biological properties .
The history of fluorinated benzoic acids is deeply intertwined with the broader development of organofluorine chemistry, which began in the 1800s. The first organofluorine compound was discovered in 1835 by Dumas and Péligot, who obtained fluoromethane by distilling dimethyl sulfate with potassium fluoride. A significant milestone came in 1862 when Alexander Borodin (who was also a renowned classical music composer) pioneered a method of halogen exchange by reacting benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology established a foundation for fluorine chemistry that remains relevant today.
Early work with fluorinated compounds was challenging due to the reactive nature of fluorine. In 1898, Frédéric Swarts introduced antimony fluoride as an agent for introducing fluorine into organic molecules. A significant advancement came in 1931 when Bancroft and Wherty demonstrated that diluting fluorine with inert nitrogen gas allowed reactions to proceed more safely, although still yielding mostly tarry products when reacting with benzene.
The development of more controlled fluorination methods accelerated during World War II, benefiting from expertise gained in uranium hexafluoride production. Starting in the late 1940s, a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride (CoF3). Joseph H. Simons' electrochemical fluorination technique, developed in the 1930s, allowed the synthesis of highly stable perfluorinated materials.
The field gained particular momentum after 1957, when the anticancer activity of 5-fluorouracil was described, providing one of the first examples of rational drug design. This discovery sparked significant interest in fluorinated pharmaceuticals and agrochemicals, setting the stage for more complex fluorinated compounds like halogenated benzoic acids.
The patent outlines 2-Chloro-4,5-difluorobenzoic acid's role in producing 7-(substituted)piperazinyl-1-substituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid antibacterial agents. These compounds were initially disclosed in Patent No. 87/0330 of the Republic of South Africa, issued August 26, 1987.
The emergence of this compound aligns with the broader trend in medicinal chemistry toward incorporating multiple halogen atoms, particularly fluorine, into aromatic structures to modify their physicochemical and pharmacokinetic properties.
In the current research landscape, 2-Chloro-4,5-difluorobenzoic acid serves as an important building block in medicinal chemistry and materials science. Its specific arrangement of halogen substitutions makes it valuable for creating compounds with targeted properties.
One active area of research involves the use of 2-Chloro-4,5-difluorobenzoic acid in the synthesis of lanthanide complexes. These complexes, formed with 2-chloro-4,5-difluorobenzoate and 1,10-phenanthroline, have been prepared and their crystal structures studied. Such metal-organic frameworks have potential applications in luminescent materials, catalysis, and sensing technologies.
Another significant application involves the development of polymeric electrolyte membranes for proton exchange fuel cells. In this process, the compound is converted to benzoyl chloride using thionyl chloride, followed by a Friedel-Crafts reaction with anisole. The resulting polymer, formed via nickel-mediated homocoupling reaction, exhibits high proton conductivity (8.60 × 10^-3 S cm^-1 under 30% relative humidity at 80°C), making it promising for clean energy applications.
The compound is also being investigated in pharmaceutical research, particularly in the design of pyrimidine-based Aurora kinase inhibitors. The chloride substituent enhances binding affinity to Aurora A, promoting the degradation of oncoproteins—a mechanism valuable in cancer therapy.
Recent research has also focused on understanding the supramolecular behavior of halogenated benzoic acids. A 2021 study in the Journal of Crystal Growth & Design explored how fluorine atoms influence intermolecular interactions and crystal packing in benzoic acid derivatives.
The academic significance of 2-Chloro-4,5-difluorobenzoic acid stems from its role as a model compound for studying the effects of multiple halogen substitutions on aromatic carboxylic acids. The presence of both chlorine and fluorine atoms on the benzene ring allows researchers to investigate how these different halogens interact with biological targets and influence molecular properties.
In medicinal chemistry, 2-Chloro-4,5-difluorobenzoic acid serves as a valuable building block for drug discovery. The fluorine atoms can enhance metabolic stability, membrane permeability, and binding selectivity of drug candidates, while the chlorine atom provides additional binding interactions and modifies the electronic distribution within the molecule. These properties make the compound particularly useful in the design of antibacterial, anticancer, and other therapeutic agents.
Industrially, 2-Chloro-4,5-difluorobenzoic acid has significant value as a synthetic intermediate in pharmaceutical and agrochemical production. Its role in the synthesis of antibacterial quinolone derivatives has been well-documented, and its commercial availability from suppliers like Sigma-Aldrich facilitates its use in research and development.
The compound also has applications in materials science, particularly in the development of advanced polymers and functional materials. Its use in creating polymeric electrolyte membranes for fuel cells demonstrates its potential contribution to clean energy technologies.
Furthermore, fluorinated benzoic acids have gained popularity as non-radioactive tracers in various analytical and environmental studies. Their low detection limits and non-toxicity compared to radioactive tracers make them valuable tools in research settings.
The decarboxylation of 4,5-difluorophthalic acid or its anhydride represents a foundational route to 3,4-difluorobenzoic acid, a structural analog of the target compound. This reaction proceeds selectively in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or quinoline, with copper-based catalysts (e.g., CuO, Cu₂O) enabling efficient decarboxylation at 125–150°C [1] [5]. Without catalysts, temperatures exceeding 175°C are required, though yields remain suboptimal (4–42%) due to competing side reactions [5]. For instance, heating 4,5-difluorophthalic anhydride in NMP with 5–10 wt% CuO at 150°C for 22 hours achieves 40% conversion to 3,4-difluorobenzoic acid, with residual starting material (12%) and byproducts (36%) [5]. Gas chromatographic monitoring ensures precise reaction control, though reproducibility at scale reduces the need for routine analysis [1].
Corrosive;Irritant